molecular formula C31H37N5O B2692663 3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384350-45-2

3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2692663
CAS RN: 384350-45-2
M. Wt: 495.671
InChI Key: RLCDINDNRHPAIC-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C31H37N5O and its molecular weight is 495.671. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Creation

  • The synthesis of various derivatives of pyrido[1,2-a]benzimidazole-4-carbonitrile has been a subject of interest. These derivatives are created by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. The resulting compounds have shown potential for further modification into N-methyl or N-ethyl derivatives and have been tested for in vitro activity against specific strains like S. aureus (Rida et al., 1988).

Antifungal Activity

  • A series of α-alkoxyimino derivatives of 1H-benzimidazol-2-yl acetonitriles containing piperazine moiety have been synthesized. These compounds exhibited significant in vitro antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea, showing higher efficacy compared to carbendazim in some instances (Qing Jin et al., 2015).

Anticancer Properties

  • Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have been studied for their anticancer activities. Specifically, certain synthesized compounds showed potent anticancer effects against A549 lung adenocarcinoma and C6 rat glioma cell lines, along with high DNA synthesis inhibition rates and apoptotic cell percentages (G. Çiftçi et al., 2021).

Antiproliferative Effects on Human Cancer Cell Lines

  • New derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Among these, certain compounds showed promising activity on multiple cancer cell lines, suggesting potential as anticancer agents (L. Mallesha et al., 2012).

Fluorescent Probes for DNA Detection

  • Novel aminated benzimidazo[1,2-a]quinolines, substituted with nuclei like piperidine and piperazine, have been synthesized. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as DNA-specific fluorescent probes (N. Perin et al., 2011).

Fluorescent Whitening Agents

  • Certain pyrido[1,2-a]benzimidazole derivatives have been evaluated as fluorescent whitening agents for polyester fibers. This application demonstrates the versatility of these compounds in industrial and textile applications (D. W. Rangnekar et al., 1986).

Antimicrobial Activity

  • Pyrido[1,2-a]benzimidazole derivatives have been synthesized with a focus on potential antimicrobial activity. Some of these compounds exhibited significant in vitro antimicrobial activity, demonstrating their potential in medical applications (E. A. Badawey et al., 1992).

Potent PPARpan Agonist

  • A potent PPARpan agonist, synthesized from a benzimidazole derivative, was developed for the treatment of type-2 diabetes. This highlights the therapeutic potential of such compounds in metabolic disorders (Jiasheng Guo et al., 2006).

properties

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O/c1-22(2)9-14-26-24(4)27(21-32)30-33-28-7-5-6-8-29(28)36(30)31(26)35-17-15-34(16-18-35)19-20-37-25-12-10-23(3)11-13-25/h5-8,10-13,22H,9,14-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCDINDNRHPAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C(C(=C(C4=NC5=CC=CC=C5N34)C#N)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile

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